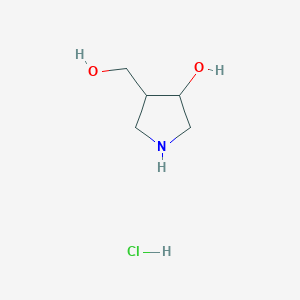

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Mécanisme D'action

Target of Action

Pyrrolidine derivatives have been reported to interact with various biological targets, including receptors and enzymes

Mode of Action

It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been found to influence various biochemical pathways, depending on their specific structure and target .

Result of Action

It’s known that pyrrolidine derivatives can have various biological activities, depending on their specific structure and target .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves the 1,3-dipolar cycloaddition reaction. This method uses (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam as the dipolarophile and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine as the achiral ylide precursor. The reaction proceeds with a 51% overall yield without the need for chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Applications De Recherche Scientifique

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and nucleoside analogs.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: The parent compound of 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride, known for its use in organic synthesis.

Proline: An amino acid with a similar pyrrolidine ring structure, widely studied for its biological functions.

Hydroxymethylpyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring, each with unique chemical and biological properties.

Uniqueness

This compound is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Activité Biologique

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative with a molecular formula of C5H12ClNO2. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrrolidine ring structure contributes to its ability to bind to these targets effectively.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes, which could have implications in treating diseases such as cancer and autoimmune disorders. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Biochemical Pathways

The influence of this compound on biochemical pathways varies depending on its structural features. It has been shown to modulate pathways related to cell signaling and metabolic processes, which are crucial for maintaining cellular homeostasis.

Key Pathways Affected

- Cell Signaling : Alters pathways involved in apoptosis and cell proliferation.

- Metabolism : Influences metabolic pathways that may lead to altered energy production or utilization.

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential as a therapeutic agent.

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of pyrrolidine, including this compound, exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL .

- Antifungal Properties : Another investigation reported antifungal activity against Candida albicans, suggesting that this compound may be effective in treating fungal infections .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful.

| Compound Name | Biological Activity | MIC Values |

|---|---|---|

| 4-(Hydroxymethyl)pyrrolidin-3-ol HCl | Antibacterial & Antifungal | 0.0039 - 0.025 mg/mL |

| Pyrrolidine | Variable; depends on substituents | Varies significantly |

| Proline | Limited antibacterial properties | Not extensively studied |

Propriétés

IUPAC Name |

4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQZDCFEDEAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.